L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine
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Overview
Description
L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine is a peptide compound composed of a sequence of amino acids. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC to activate the carboxyl group of the amino acid.
Coupling Reaction: The activated amino acid reacts with the amine group of the growing peptide chain.
Deprotection: Removal of protecting groups from the amino acids to allow further coupling.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In an industrial setting, the production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions are crucial to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine can undergo various chemical reactions, including:
Oxidation: Oxidative conditions can modify amino acid side chains, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can break disulfide bonds within the peptide.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in free thiol groups.
Scientific Research Applications
L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Leucinamide, glycyl-L-leucyl-L-phenylalanyl-L-α-aspartyl-L-isoleucyl-L-valyl-L-lysyl-L-lysyl-L-valyl-L-valylglycyl-L-alanyl-L-phenylalanylglycyl-L-seryl-
- L-α-glutamylglycyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-L-α-aspartyl-L-valyl-L-seryl-L-seryl-L-tyrosyl-L-leucyl-L-α-glutamylglycyl-L-glutaminyl-L-alanyl-L-alanyl-L-lysyl-L-α-glutamyl-L-phenylalanyl-L-isoleucyl-L-alanyl-L-tryptophyl-L-leucyl-L-valyl-L-arginylglycyl-L-arginyl
Uniqueness
L-Valylglycyl-L-leucyl-L-lysyl-L-lysyl-L-seryl-L-phenylalanyl-L-tyrosylglycine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness allows it to interact with particular molecular targets and pathways, making it valuable for specific research and therapeutic applications.
Properties
CAS No. |
654652-90-1 |
---|---|
Molecular Formula |
C48H75N11O12 |
Molecular Weight |
998.2 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C48H75N11O12/c1-28(2)22-35(54-39(62)25-52-48(71)41(51)29(3)4)45(68)56-33(14-8-10-20-49)43(66)55-34(15-9-11-21-50)44(67)59-38(27-60)47(70)58-37(23-30-12-6-5-7-13-30)46(69)57-36(42(65)53-26-40(63)64)24-31-16-18-32(61)19-17-31/h5-7,12-13,16-19,28-29,33-38,41,60-61H,8-11,14-15,20-27,49-51H2,1-4H3,(H,52,71)(H,53,65)(H,54,62)(H,55,66)(H,56,68)(H,57,69)(H,58,70)(H,59,67)(H,63,64)/t33-,34-,35-,36-,37-,38-,41-/m0/s1 |
InChI Key |
ODFYRNGAGXGTBX-ZILKHDDDSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NCC(=O)O)NC(=O)CNC(=O)C(C(C)C)N |
Origin of Product |
United States |
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